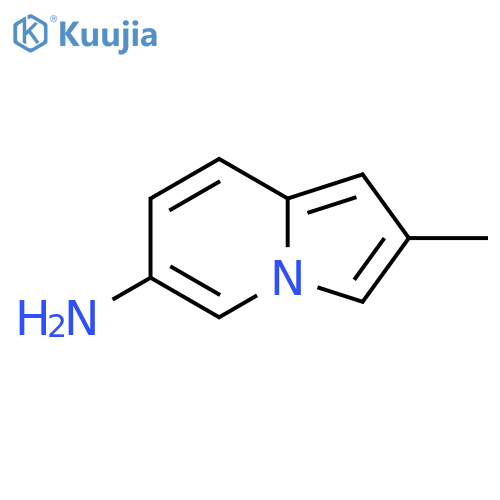Cas no 1368180-70-4 (2-Methylindolizin-6-amine)

2-Methylindolizin-6-amine structure
商品名:2-Methylindolizin-6-amine
2-Methylindolizin-6-amine 化学的及び物理的性質
名前と識別子
-
- 1368180-70-4
- EN300-1154602
- 2-METHYLINDOLIZIN-6-AMINE
- 6-Indolizinamine, 2-methyl-
- 2-Methylindolizin-6-amine
-
- インチ: 1S/C9H10N2/c1-7-4-9-3-2-8(10)6-11(9)5-7/h2-6H,10H2,1H3
- InChIKey: ZGFLLHJTCTXEPF-UHFFFAOYSA-N
- ほほえんだ: N12C=C(C=CC1=CC(C)=C2)N
計算された属性
- せいみつぶんしりょう: 146.084398327g/mol
- どういたいしつりょう: 146.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 30.4Ų
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 3.98±0.70(Predicted)
2-Methylindolizin-6-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1154602-0.1g |
2-methylindolizin-6-amine |
1368180-70-4 | 0.1g |
$1068.0 | 2023-05-23 | ||
| Enamine | EN300-1154602-2.5g |
2-methylindolizin-6-amine |
1368180-70-4 | 2.5g |
$2379.0 | 2023-05-23 | ||
| Enamine | EN300-1154602-0.5g |
2-methylindolizin-6-amine |
1368180-70-4 | 0.5g |
$1165.0 | 2023-05-23 | ||
| Enamine | EN300-1154602-1.0g |
2-methylindolizin-6-amine |
1368180-70-4 | 1g |
$1214.0 | 2023-05-23 | ||
| Enamine | EN300-1154602-0.05g |
2-methylindolizin-6-amine |
1368180-70-4 | 0.05g |
$1020.0 | 2023-05-23 | ||
| Enamine | EN300-1154602-5.0g |
2-methylindolizin-6-amine |
1368180-70-4 | 5g |
$3520.0 | 2023-05-23 | ||
| Enamine | EN300-1154602-10.0g |
2-methylindolizin-6-amine |
1368180-70-4 | 10g |
$5221.0 | 2023-05-23 | ||
| Enamine | EN300-1154602-0.25g |
2-methylindolizin-6-amine |
1368180-70-4 | 0.25g |
$1117.0 | 2023-05-23 |
2-Methylindolizin-6-amine 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
2. Book reviews
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
1368180-70-4 (2-Methylindolizin-6-amine) 関連製品
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
